Thnla-1

説明

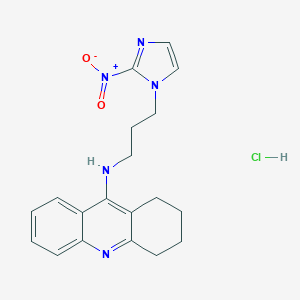

THNLA-1 (9-[3-(2-Nitro-1-imidazolyl)propylamino]-1,2,3,4-tetrahydroacridine hydrochloride) is a DNA-affinic bioreductive agent synthesized by integrating a 2-nitroimidazole moiety with a tetrahydroacridine chromophore . This structural design reduces DNA-binding rigidity compared to its fully aromatic analog NLA-1, enabling greater mobility along the DNA backbone and enhanced hypoxic selectivity . This compound functions as a dual radiosensitizer and chemosensitizer, synergizing with chemotherapeutic agents like cisplatin (cis-DDP) and melphalan (L-PAM) under hypoxic conditions. Its bioreductive activation under hypoxia generates cytotoxic radicals, selectively targeting tumor cells while sparing normoxic tissues . Preclinical studies demonstrate a therapeutic index of 20, significantly higher than NLA-1 (index = 11), with minimal aerobic toxicity and tolerance up to 70 mg/kg in murine models .

特性

CAS番号 |

163714-83-8 |

|---|---|

分子式 |

C19H22ClN5O2 |

分子量 |

387.9 g/mol |

IUPAC名 |

N-[3-(2-nitroimidazol-1-yl)propyl]-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |

InChI |

InChI=1S/C19H21N5O2.ClH/c25-24(26)19-21-11-13-23(19)12-5-10-20-18-14-6-1-3-8-16(14)22-17-9-4-2-7-15(17)18;/h1,3,6,8,11,13H,2,4-5,7,9-10,12H2,(H,20,22);1H |

InChIキー |

KDUGRJLPJZGSEZ-UHFFFAOYSA-N |

SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN4C=CN=C4[N+](=O)[O-].Cl |

正規SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN4C=CN=C4[N+](=O)[O-].Cl |

他のCAS番号 |

163714-83-8 |

同義語 |

9-(3-(2-nitro-1-imidazolyl)propylamino)-1,2,3,4-tetrahydroacridine THNLA-1 |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Differences :

- This compound features a partially saturated tetrahydroacridine ring, reducing planarity and DNA intercalation strength, whereas NLA-1 (a fully aromatic acridine analog) exhibits rigid DNA binding, limiting mobility and diffusion .

- Hypoxic Cytotoxicity : this compound shows a hypoxic differential toxicity ratio of ~11 in V79 cells, comparable to NLA-1, but with 2-fold lower potency on a concentration basis .

- Radiosensitization : this compound achieves a sensitization enhancement ratio (SER) of 3.04 at 100 µM, outperforming NLA-1 (SER = 2.7 at equivalent doses) .

- Therapeutic Index : this compound’s therapeutic index (IC50A,1h/C1.6) is 20 vs. 11 for NLA-1, attributed to reduced aerobic toxicity and improved hypoxic selectivity .

- In Vivo Toxicity : NLA-1 causes toxicity at 30 mg/kg in mice, while this compound is well-tolerated at 70 mg/kg .

This compound vs. SR-2508

Efficacy and Dosage :

- Radiosensitization : this compound produces equivalent radiosensitization to SR-2508 (a benchmark nitroimidazole radiosensitizer) but at a 19-fold lower molar dose (0.05 mmol/kg vs. 0.95 mmol/kg for SR-2508) .

- Mechanistic Advantage : Unlike SR-2508, this compound’s DNA-targeted design enhances chemosensitization by stabilizing DNA lesions and suppressing repair pathways, particularly in hypoxic pretreated cells .

Key Data Tables

Table 1: Comparative Biochemical Properties of this compound and Analogs

| Property | This compound | NLA-1 | SR-2508 |

|---|---|---|---|

| Hypoxic SER (100 µM) | 3.04 ± 0.05 | 2.7 ± 0.1 | N/A |

| Therapeutic Index | 20 | 11 | N/A |

| Partition Coefficient | 0.14 ± 0.02 | 0.25 ± 0.03 | 0.08 ± 0.01 |

| Optimal In Vivo Dose | 30–45 mg/kg | 27–30 mg/kg | 0.95 mmol/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。